molecular formula C13H19N3O2S B1600523 Monodesmethyl sumatriptan CAS No. 88919-51-1

Monodesmethyl sumatriptan

Cat. No. B1600523
CAS RN: 88919-51-1
M. Wt: 281.38 g/mol
InChI Key: YDTVAJYBEHCVJY-UHFFFAOYSA-N
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Description

Monodesmethyl sumatriptan (MDS) is an active metabolite of sumatriptan, a drug commonly used to treat migraines. MDS has been studied extensively for its potential use in treating neurological disorders, including migraines, stroke, and epilepsy.

Scientific Research Applications

Differential Distribution of 5HT Receptors and Implications for Antimigraine Drugs Monodesmethyl sumatriptan's effectiveness as an antimigraine agent is partly due to its action as a 5HT1B/1D-receptor agonist. Research highlights its dual mechanism: vasoconstriction of cranial blood vessels and inhibition of vasoactive neuropeptides release from trigeminal sensory fibers. A study employing 5HT1D- and 5HT1B-receptor-specific antibodies revealed a differential distribution of these receptors in the human trigemino-cerebrovascular system. Such findings are pivotal for designing new antimigraine drugs, suggesting that targeting these receptors could enhance therapeutic efficacy (Longmore et al., 1997).

Brain Monoamines Modulation and Acute Migraine Treatment Another dimension of sumatriptan's application is its effect on brain monoamines, an area previously unexplored. A study on rats investigated sumatriptan's impact on dopamine and serotonin levels in various brain regions following administration. This research provides insights into the drug's mechanism of action at the neurological level, offering a foundation for understanding how sumatriptan can alleviate migraine symptoms by modulating neurotransmitter levels (Mitsikostas et al., 1996).

Sumatriptan A Receptor-Targeted Treatment for Migraine

Sumatriptan represents the advent of a molecular era in migraine treatment, being the first medication to exhibit receptor-selective properties. Its efficacy in relieving headache, nausea, and photophobia in acute migraine patients is attributed to its selective agonist properties at the 5-HT1-like receptor. This review summarizes the drug's mechanism of action and clinical experiences, underscoring the significance of receptor-targeted therapies in managing migraine symptoms (Moskowitz & Cutrer, 1993).

Vascular Effects and Coronary Circulation Research into sumatriptan's effects on coronary artery dimensions and central haemodynamics revealed significant increases in systemic and pulmonary arterial pressures following administration. This study, which used digital subtraction angiography and invasive haemodynamic monitoring, demonstrates sumatriptan's vasoactive properties beyond its migraine-relieving effects. Understanding these effects is crucial for assessing the drug's safety and potential cardiovascular risks (Macintyre et al., 1992).

Mechanism of Action

Target of Action

Monodesmethyl sumatriptan, like sumatriptan, is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) . These receptors are primarily found on intracranial blood vessels and sensory nerves of the trigeminal system .

Mode of Action

Upon binding to its targets, this compound causes vasoconstriction of the intracranial blood vessels . It also reduces neurogenic inflammation associated with antidromic neuronal transmission . These actions correlate with the relief of migraine, which is the primary therapeutic use of sumatriptan .

Biochemical Pathways

This compound is metabolized by oxidative deamination of its dimethylaminoethyl residue by monoamine oxidase A (MAO A) . This is different from the usual cytochrome P450 (CYP)-mediated demethylation seen in similar structural elements .

Pharmacokinetics

The pharmacokinetic properties of this compound are expected to be similar to those of sumatriptan. Sumatriptan is known to undergo extensive first-pass metabolism following oral administration . It is primarily metabolized in the liver to an indole acetic acid metabolite, which is inactive and then undergoes ester glucuronide conjugation . The drug is excreted in the urine and feces .

Result of Action

The vasoconstriction of intracranial blood vessels and reduction of neurogenic inflammation brought about by this compound result in the relief of migraine symptoms . This includes the alleviation of headache, nausea, photophobia, and phonophobia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s solubility and dissolution rate can be significantly improved by inclusion in cyclodextrins, which can enhance its pharmacological response . Additionally, the drug’s metabolism can be affected by the presence of other medications, particularly those that inhibit or induce CYP enzymes .

properties

IUPAC Name

N-methyl-1-[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-14-6-5-11-8-16-13-4-3-10(7-12(11)13)9-19(17,18)15-2/h3-4,7-8,14-16H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTVAJYBEHCVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50237425
Record name Monodesmethyl sumatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88919-51-1
Record name Monodesmethyl sumatriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088919511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monodesmethyl sumatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONODESMETHYL SUMATRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6691XA829C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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